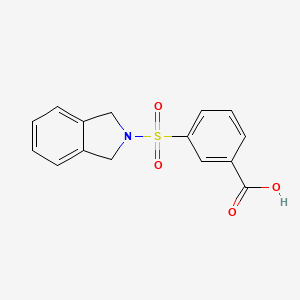
3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a 1,3-dihydro-isoindole-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 1,3-Dihydro-isoindole-2-sulfonyl chloride: This intermediate can be synthesized by reacting isoindoline with chlorosulfonic acid under controlled conditions.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with benzoic acid or its derivatives in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid in biological systems involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The benzoic acid moiety may also contribute to binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dihydro-isoindole-2-sulfonyl)-phenylacetic acid
- 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzamide
- 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzyl alcohol
Uniqueness
Compared to these similar compounds, 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional interactions in biological systems and provides a handle for further chemical modifications.
Properties
Molecular Formula |
C15H13NO4S |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(1,3-dihydroisoindol-2-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)11-6-3-7-14(8-11)21(19,20)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2,(H,17,18) |
InChI Key |
PMISBRGEZDFBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic Acid](/img/structure/B10780112.png)
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10780117.png)
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-iodo-N-pyridin-2-ylcubane-1-carboxamide](/img/structure/B10780125.png)
![(2R)-N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-3-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)acetyl]amino]propanamide](/img/structure/B10780126.png)
![3-(4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-fluoro-4-methylphenyl)pyrimidine-2-carbonyl)piperazin-1-yl)-1-naphthoic acid](/img/structure/B10780133.png)
![2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile](/img/structure/B10780157.png)
![2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B10780163.png)
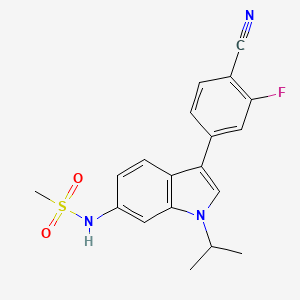
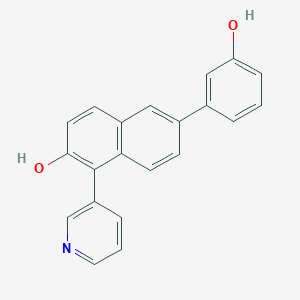
![[2-[2-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]ethyl]-1,3-dihydroisoindol-5-yl] methanesulfonate](/img/structure/B10780178.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)
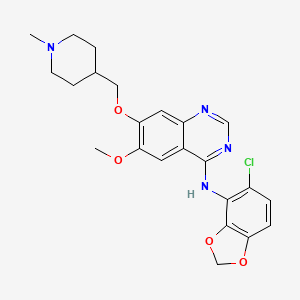
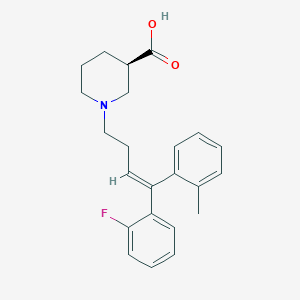
![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)
